2-(2-nitrophenyl)propyl Chloroformate

Catalog No.
S643914
CAS No.
M.F
C10H10ClNO4
M. Wt
243.64 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-nitrophenyl)propyl Chloroformate

Traditional photolabile groups (NVOC, MeNPOC) produce aldehyde byproducts that cap amines, causing chain termination. NPPOC-Cl photoreleases inert nitrostyrene, eliminating this. Key benefits: High-fidelity oligonucleotide/peptide synthesis; reduced UV exposure via higher quantum yield; supports >780k-feature DNA microarrays; caging of superbases for photopatterning. SMolecule supplies high-purity NPPOC-Cl (≥97%) for consistent photolysis.

Product Name

2-(2-nitrophenyl)propyl Chloroformate

IUPAC Name

2-(2-nitrophenyl)propyl carbonochloridate

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

InChI

InChI=1S/C10H10ClNO4/c1-7(6-16-10(11)13)8-4-2-3-5-9(8)12(14)15/h2-5,7H,6H2,1H3

InChI Key

LRWLGGPRIFYAPO-UHFFFAOYSA-N

Synonyms

2-nitrophenylpropyloxycarbonyl chloride, NPPOC chloride

Canonical SMILES

CC(COC(=O)Cl)C1=CC=CC=C1[N+](=O)[O-]

The exact mass of the compound 2-(2-nitrophenyl)propyl Chloroformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

2-(2-nitrophenyl)propyl chloroformate (NPPOC-Cl) is a highly efficient photolabile derivatization reagent used to introduce the 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group onto primary amines, secondary amines, and hydroxyls. In commercial procurement, NPPOC-Cl is primarily sourced as a critical precursor for light-directed solid-phase synthesis (such as high-density oligonucleotide and peptide microarrays) and for formulating photo-latent superbases in advanced polymer curing. Unlike standard protecting groups that require chemical cleavage, NPPOC-Cl enables orthogonal, spatially resolved deprotection using UV irradiation (typically 365 nm). For industrial buyers, specifying high-purity NPPOC-Cl ensures reproducible photolysis kinetics and eliminates the premature cleavage issues that plague lower-grade photolabile reagents[1].

Research Fit

1 Photolithographic SPPS & array synthesis compatible
2 Orthogonal to Fmoc (base-labile) and tBu (acid-labile) groups
3 Rapid 365 nm UV-triggered β-elimination release

Buyers sourcing photolabile protecting reagents often evaluate older-generation alternatives like 6-nitroveratryloxycarbonyl chloride (NVOC-Cl) or α-methyl-2-nitropiperonyloxycarbonyl chloride (MeNPOC-Cl) due to their historical prevalence. However, generic substitution fails because these older reagents undergo a different photocleavage mechanism that releases highly reactive nitrosobenzaldehyde byproducts. These byproducts actively scavenge free amines during solid-phase synthesis, causing chain termination and drastically reducing stepwise coupling yields. In contrast, NPPOC-Cl undergoes a photo-induced β-elimination pathway that releases a relatively inert nitrostyrene byproduct, preventing unwanted side reactions. Furthermore, the significantly lower photolysis quantum yields of NVOC and MeNPOC necessitate prolonged UV exposure, which increases the risk of photo-oxidative damage to sensitive biological substrates and extends manufacturing cycle times [1].

Substitution Risk

Generic chloroformates Lack photolabile capability; removal requires nucleophilic displacement or hydrogenolysis, not light
NVOC-Cl replacement Photolytic cleavage ~2× slower; may double cycle times in automated synthesis
MeNPOC-Cl alternative Lower per-cycle yields degrade full-length product purity for oligonucleotides >20 mer

Accelerated Photocleavage vs. NVOC-Cl

The primary driver for procuring NPPOC-Cl over legacy photolabile reagents is its superior photolysis efficiency. In side-by-side evaluations of protected amino acids, NPPOC-protected derivatives undergo photocleavage approximately twice as fast as their corresponding NVOC-protected counterparts under identical 365 nm UV irradiation (2000 µW/cm²). This accelerated cleavage is driven by the additional methylene group in the NPPOC structure, which alters the degradation mechanism and yields a high photolysis quantum yield (approx. 0.41 in methanol) [1].

Evidence DimensionPhotolysis rate and quantum yield
Target Compound DataNPPOC derivatives exhibit ~2x faster cleavage and a quantum yield of 0.41.
Comparator Or BaselineNVOC derivatives (slower cleavage, lower quantum yield).
Quantified Difference2-fold increase in photodeprotection speed.
Conditions365 nm UV irradiation, 2000 µW/cm², in acidic methanol.

Faster deprotection cuts microarray manufacturing time in half and minimizes UV-induced degradation of sensitive target molecules.

NPPOC vs NVOC rate
Reported
~2× faster cleavage
May support higher throughput SPPS
UV light, solution-phase photolysis

Inert Byproducts for High Stepwise Yields

A critical failure point in high-density array synthesis is the accumulation of truncation errors. NVOC and MeNPOC protecting groups release reactive carbonyl compounds (nitrosobenzaldehydes) upon photolysis, which react with newly exposed amino groups and cap the growing chains. NPPOC-Cl solves this by decomposing via a β-elimination pathway that generates an inert nitrostyrene byproduct. This mechanistic advantage allows NPPOC-based synthesis to maintain near-quantitative (>95%) stepwise yields, whereas NVOC-based synthesis suffers from progressive yield degradation [1].

Evidence DimensionByproduct reactivity and stepwise synthesis yield
Target Compound DataNPPOC yields inert nitrostyrene, enabling >95% stepwise yields.
Comparator Or BaselineNVOC/MeNPOC yield reactive nitrosobenzaldehydes, causing chain capping.
Quantified DifferencePrevention of amine-scavenging side reactions, enabling the synthesis of much longer oligomers.
ConditionsLight-directed solid-phase synthesis of oligonucleotides/peptides.

High stepwise yields are mandatory for procuring reagents intended for the commercial synthesis of long (>25-mer) oligonucleotides or complex peptides.

Photolytic efficiency (365 nm)
Head-to-head
εφ = 104 M⁻¹cm⁻¹
Reference benchmark for derivative evaluation
Methanol, 365 nm; serves as performance floor

Base-Catalyzed Deprotection Acceleration

NPPOC-Cl provides a distinct processability advantage: its photolysis rate can be chemically tuned. During the commercial production of DNA microarrays, the addition of a weak base (such as 0.05 M DBU in acetonitrile) accelerates the β-elimination step of the NPPOC group. Under these conditions, the deprotection half-life of NPPOC-protected monomers drops to approximately 55 seconds. This base-catalyzed acceleration is not viable with NVOC or MeNPOC chemistries, giving NPPOC a measurable throughput advantage in automated maskless array synthesizers [1].

Evidence DimensionDeprotection half-life under basic conditions
Target Compound Data~55 seconds half-life with 0.05 M DBU.
Comparator Or BaselineDry/neutral photolysis (significantly slower) or MeNPOC (cannot be base-accelerated effectively).
Quantified DifferenceMassive reduction in irradiation time per cycle.
Conditions365 nm irradiation in the presence of 0.05 M DBU in acetonitrile.

Allows industrial buyers to optimize automated synthesis workflows, slashing machine time and lowering the cost per array.

t½ of NPPOC-thymidine
Head-to-head
48 s (88% recovery)
Supports protocol calibration
MeOH/H₂O 1:1, 365 nm, 200 W Hg lamp

Photo-Latent Catalyst for Thiol-Michael Additions

Beyond biopolymer synthesis, NPPOC-Cl is an effective precursor for formulating photo-latent superbases (e.g., caged hexylamine or tetramethylguanidine) used in polymer curing. When comparing NPPOC-caged amines to NVOC-caged amines, the NPPOC variants exhibit significantly higher quantum yields because they do not suffer from byproduct quenching. In standard thiol-Michael addition assays (e.g., thiol glycolate and methyl acrylate), NPPOC-hexylamine achieves >90% conversion within 1 hour of UV exposure, outperforming legacy NVOC-based photoinitiators [1].

Evidence DimensionCatalytic conversion in photo-triggered click reactions
Target Compound Data>90% conversion in 1 hour using NPPOC-caged amine.
Comparator Or BaselineNVOC-caged amines (lower efficiency due to byproduct quenching).
Quantified DifferenceHigher quantum yield and faster catalytic onset without byproduct interference.
Conditions320–390 nm UV irradiation (20 mW/cm²) of NPPOC-hexylamine with thiol/acrylate monomers.

Ensures rapid, homogeneous curing in photopatterning and advanced materials manufacturing, making it the superior procurement choice for photoinitiator synthesis.

Fmoc–tBu orthogonality
Class-level
Stable to piperidine & TFA; cleaved by 365 nm UV
Supports orthogonal SPPS strategy
Validated with cycloheptapeptide synthesis; data to verify for untested analogs
NPPOC vs MeNPOC yield
Reported
Higher per-cycle yield for ≥20-mer
May improve full-length product purity
Compounded effect; 25-mer: ~60% vs ~16% full-length
Sensitization potential
Reported
Up to 21× enhancement at 366 nm
May support visible-light-triggered release studies
TX-sensitized derivatives; parent as core scaffold

Oligonucleotide Microarray Manufacturing

Driven by the base-catalyzed acceleration and high stepwise yields outlined in Section 3, NPPOC-Cl serves as a high-efficiency precursor for synthesizing photolabile nucleoside phosphoramidites. Its use enables the rapid, maskless photolithographic production of DNA microarrays with >780,000 features, ensuring full-length 25-mer to 70-mer probes without the truncation errors associated with NVOC or MeNPOC [1].

Solid-Phase Peptide Array Synthesis

Because NPPOC-Cl generates inert nitrostyrene byproducts rather than amine-scavenging aldehydes, it is highly recommended for caging amino acids in spatial peptide synthesis. This prevents the capping of growing peptide chains, ensuring high-fidelity epitope mapping arrays that legacy reagents cannot reliably produce [2].

Photo-Latent Catalysts for Polymer Curing

Leveraging its high quantum yield and lack of byproduct quenching, NPPOC-Cl is selected over NVOC-Cl for caging superbases (like hexylamine or tetramethylguanidine). These NPPOC-caged catalysts are deployed in advanced photopatterning and two-stage polymer network formation via thiol-Michael additions, where rapid and complete UV-triggered curing is required [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
SPPS with Fmoc orthogonality
Fmoc/tBu orthogonal photolabile group
Photolytic deprotection kinetics & peptide purity
DNA microarray synthesis (MAS)
Benchmark photolytic efficiency & stepwise yield
Per-cycle coupling yield & array signal quality
Caged bioactive molecules
Clean β-elimination; sensitizable scaffold
Spatiotemporal release; visible-light activation potential
Orthogonal total synthesis
Non-intersecting photochemical trigger
Compatibility with diverse deprotection conditions

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Explore Compound Types